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molecular formula C11H10O2 B1595476 1-(2H-chromen-3-yl)ethanone CAS No. 51593-70-5

1-(2H-chromen-3-yl)ethanone

Cat. No. B1595476
M. Wt: 174.2 g/mol
InChI Key: SPWAIRGUACCVAD-UHFFFAOYSA-N
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Patent
US04975455

Procedure details

1.22 g (10 mmol) of salicylaldehyde together with 0.66 g (10 mmol) of 3-oxo-1-butene are added at room temperature to a suspension of 0.14 g (1 mmol) of potassium carbonate in 50 ml of 2™butanone. The mixture is brought to reflux with stirring and this temperature is maintained for 4 hours. The reaction medium is evaporated on a water bath under vacuum and the residue taken up with 100 ml of water and extracted three times with 75 ml of diethyl ether. The organic phases are combined, washed to neutrality with saturated aqueous sodium chloride solution, dried over sodium sulfate and filtered, the filtrate is evaporated on a water bath under vacuum and the product recrystallized in hexane
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[O:10]=[C:11]([CH3:14])[CH:12]=[CH2:13].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[C:11]([C:12]1[CH2:13][O:4][C:3]2[C:2]([CH:1]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2)(=[O:10])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
0.66 g
Type
reactant
Smiles
O=C(C=C)C
Name
Quantity
0.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
2
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
this temperature is maintained for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction medium is evaporated on a water bath under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 75 ml of diethyl ether
WASH
Type
WASH
Details
washed to neutrality with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated on a water bath under vacuum
CUSTOM
Type
CUSTOM
Details
the product recrystallized in hexane

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1COC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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